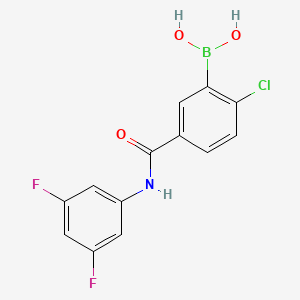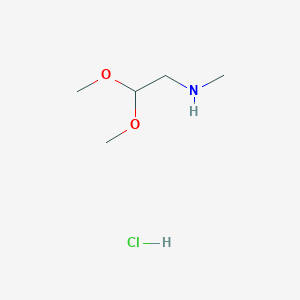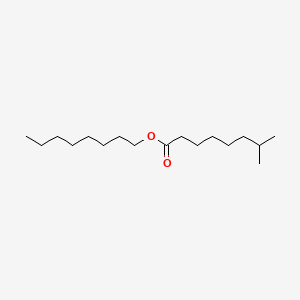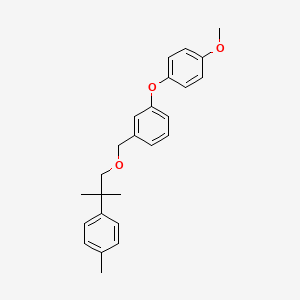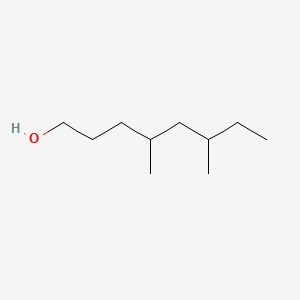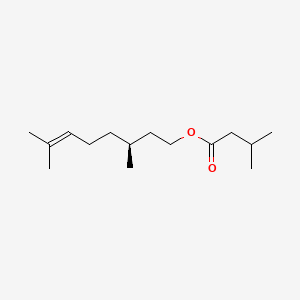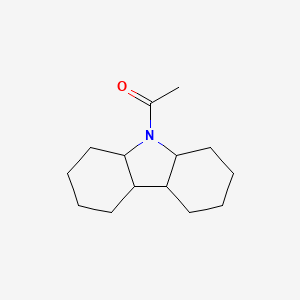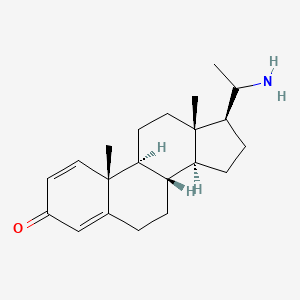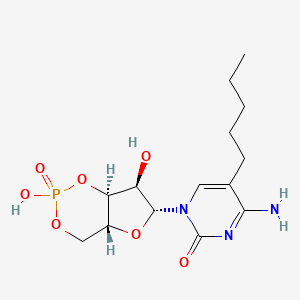
5-n-Pentylcytidine 3',5'-cyclic monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is structurally characterized by a pentyl group attached to the cytidine base, forming a cyclic monophosphate ester. This compound is of significant interest in biochemical and pharmacological research due to its potential roles in cellular signaling and regulatory mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of cytidine 5’-triphosphate as a starting material, which undergoes cyclization through the action of specific enzymes such as cytidylyl cyclase . The reaction conditions often require a buffered aqueous solution at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes, followed by purification and crystallization of the product. The production is optimized for yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
化学反应分析
Types of Reactions
5-n-Pentylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various substituted cytidine derivatives .
科学研究应用
5-n-Pentylcytidine 3’,5’-cyclic monophosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use as a drug candidate.
Industry: It is utilized in the development of biochemical assays and diagnostic tools
作用机制
The mechanism of action of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, similar to other cyclic nucleotides like cyclic adenosine monophosphate. The compound binds to and activates protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular functions. The pathways involved include those mediated by protein kinase A and other cyclic nucleotide-binding proteins .
相似化合物的比较
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in signal transduction.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with potential signaling functions
Uniqueness
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the pentyl group, which may influence its binding affinity and specificity for certain proteins. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other cyclic nucleotides .
属性
CAS 编号 |
117309-92-9 |
|---|---|
分子式 |
C14H22N3O7P |
分子量 |
375.31 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-pentylpyrimidin-2-one |
InChI |
InChI=1S/C14H22N3O7P/c1-2-3-4-5-8-6-17(14(19)16-12(8)15)13-10(18)11-9(23-13)7-22-25(20,21)24-11/h6,9-11,13,18H,2-5,7H2,1H3,(H,20,21)(H2,15,16,19)/t9-,10-,11-,13-/m1/s1 |
InChI 键 |
QJYAQTKDDYSPCU-PRULPYPASA-N |
手性 SMILES |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
规范 SMILES |
CCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



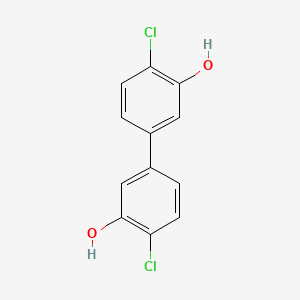

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
